4-Bromobenzaldehydesemicarbazone
Description
4-Bromobenzaldehydesemicarbazone is a thiosemicarbazone derivative synthesized by condensing 4-bromobenzaldehyde with thiosemicarbazide. Its molecular structure features a bromine substituent on the phenyl ring, which contributes to its electronic and steric properties. The crystal structure reveals intramolecular hydrogen bonds (N–H⋯N/O) forming S(5) and S(6) ring motifs, as well as dimerization via intermolecular N–H⋯S interactions .
Properties
Molecular Formula |
C8H8BrN3O |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
[(Z)-(4-bromophenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H8BrN3O/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5- |
InChI Key |
HSXITYGMCRTGJH-WZUFQYTHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC(=O)N)Br |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)N)Br |
Synonyms |
4-bromobenzaldehyde semicarbazone BrBA-SC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiosemicarbazone Derivatives
Structural Features
a) Planarity and Dihedral Angles
- 4-Bromobenzaldehydesemicarbazone : The thiosemicarbazone unit is nearly planar (r.m.s. deviation = 0.0062 Å), with dihedral angles of 9.15° between phenyl rings and 2.07° between the thiosemicarbazone and 2,4-dimethoxyphenyl groups .
- (E)-4-(Benzyloxy)benzaldehyde Thiosemicarbazone : The hydrazinecarbothioamide unit and phenyl ring exhibit a smaller dihedral angle (6.59°), and the benzyloxy group introduces a larger torsion angle (72.48°) due to steric hindrance .
- 4-(Dimethylamino)benzaldehyde 4-Ethylthiosemicarbazone: The dimethylamino group reduces planarity, favoring stronger hydrogen-bonded networks (e.g., R22(8) motifs) compared to bromine-substituted analogs .
b) Hydrogen Bonding and Crystal Packing
Substituent Effects on Bioactivity
Thiosemicarbazones are known for antimicrobial, antifungal, and antitumor activities. For example:
- 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone : The benzyloxy group increases steric bulk, possibly reducing membrane permeability but enhancing selectivity for certain targets .
- 4-(2,4-Dimethoxyphenyl)thiosemicarbazones : Methoxy groups improve solubility but may weaken metal-binding affinity due to electron-donating effects .
Key Research Findings
- Structural Flexibility : Bromine substituents favor planar configurations, while bulkier groups (e.g., benzyloxy) introduce torsional strain, affecting molecular packing .
- Pharmacological Potential: Bromine’s electronegativity may enhance cytotoxicity, as seen in related compounds like 4-fluoroacetophenone thiosemicarbazones .
- Crystal Engineering : Intermolecular interactions (e.g., N–H⋯S vs. π⋯π) dictate solubility and stability, critical for pharmaceutical formulation .
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